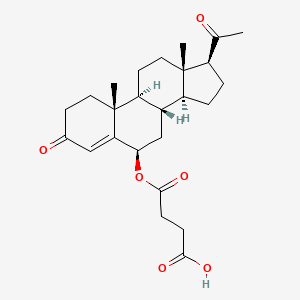

Progesterone 6-hemisuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6beta-hydroxyprogesterone hemisuccinate is a dicarboxylic acid monoester that is the hydrogen succinate ester of 6beta-hydroxyprogesterone. It is a dicarboxylic acid monoester, a 3-oxo-Delta(4) steroid, a 20-oxo steroid, a steroid ester and a hemisuccinate. It derives from a 6beta-hydroxyprogesterone and a succinic acid.

Aplicaciones Científicas De Investigación

Reproductive Health

Hormonal Therapy

Progesterone 6-hemisuccinate is primarily utilized in hormonal therapies aimed at addressing conditions such as amenorrhea and abnormal uterine bleeding. It acts as a progestin, helping to regulate menstrual cycles and maintain pregnancy by counteracting the proliferative effects of estrogen on the endometrium. This compound is often administered in conjunction with estrogen therapy to prevent endometrial hyperplasia in postmenopausal women .

Assisted Reproductive Technology

In assisted reproductive technology (ART), this compound plays a crucial role in preparing the endometrium for embryo implantation. It is used in various formulations, including vaginal gels and injections, to support the luteal phase of the menstrual cycle, enhancing the chances of successful pregnancy .

Neuroprotection

Traumatic Brain Injury Treatment

Recent studies have highlighted the potential neuroprotective effects of progesterone derivatives like this compound in treating traumatic brain injury (TBI). Research indicates that progesterone administration can reduce neuronal loss and cerebral edema following brain injuries. For instance, clinical trials such as ProTECT III demonstrated a significant reduction in mortality rates among patients receiving progesterone treatment compared to those receiving placebo .

Case Study: ProTECT III Trial

- Objective : Assess safety and efficacy of progesterone in TBI.

- Participants : 100 patients with moderate to severe brain injury.

- Results : 50% reduction in 30-day mortality for the progesterone group; no serious adverse events reported.

Cosmetic Applications

Topical Formulations

this compound is also being explored in cosmetic formulations due to its potential skin benefits. It can be incorporated into creams and lotions aimed at improving skin hydration and elasticity. The compound's ability to modulate skin cell activity makes it a candidate for anti-aging products .

Cosmetic Formulation Study

- Objective : Evaluate the effectiveness of topical formulations containing progesterone derivatives.

- Methods : Various concentrations were tested for skin hydration and irritation.

- Findings : Formulations containing progesterone derivatives showed improved skin hydration without significant irritation.

Comparative Data Table

Propiedades

Número CAS |

50909-93-8 |

|---|---|

Fórmula molecular |

C25H34O6 |

Peso molecular |

430.5 g/mol |

Nombre IUPAC |

4-[[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H34O6/c1-14(26)17-4-5-18-16-13-21(31-23(30)7-6-22(28)29)20-12-15(27)8-10-25(20,3)19(16)9-11-24(17,18)2/h12,16-19,21H,4-11,13H2,1-3H3,(H,28,29)/t16-,17+,18-,19-,21+,24+,25+/m0/s1 |

Clave InChI |

QYQJIYPYLWZOPR-BTGMICCMSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |

Sinónimos |

6beta-hydroxyhemisuccinate-progesterone progesterone 6-hemisuccinate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.